Tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 2,5-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the azetidine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new azetidine derivatives with different substituents.
Scientific Research Applications
Tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the azetidine ring plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2,4-dichlorophenoxy)azetidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate is unique due to the presence of the 2,5-dichlorophenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17Cl2NO3 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17Cl2NO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-6-9(15)4-5-11(12)16/h4-6,10H,7-8H2,1-3H3 |
InChI Key |
WZXYKTXFKXKRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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